
N-(3,5-difluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide
Vue d'ensemble
Description
N-(3,5-difluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide, also known as ML128, is a small molecule inhibitor that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications due to its unique mechanism of action and biochemical and physiological effects.
Mécanisme D'action
N-(3,5-difluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide works by binding to the ATP-binding site of STK16, thereby inhibiting its activity. This leads to downstream effects on various signaling pathways that are involved in disease progression. Additionally, N-(3,5-difluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to induce autophagy, a cellular process that helps to remove damaged proteins and organelles, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(3,5-difluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit STK16 activity, it has been shown to induce apoptosis, inhibit cell proliferation, and modulate the immune response. Furthermore, N-(3,5-difluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3,5-difluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide in lab experiments include its high potency and selectivity for STK16, as well as its ability to induce autophagy. However, one limitation of using N-(3,5-difluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is its relatively short half-life, which may require frequent dosing in vivo.
Orientations Futures
There are several future directions for research involving N-(3,5-difluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide. One potential area of research is the development of more potent and selective inhibitors of STK16. Additionally, further studies are needed to elucidate the downstream effects of N-(3,5-difluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide on various signaling pathways. Finally, the potential therapeutic applications of N-(3,5-difluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide in various diseases warrant further investigation.
Applications De Recherche Scientifique
N-(3,5-difluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been widely used in scientific research due to its ability to selectively inhibit the activity of a specific protein target. This protein target, known as STK16, has been implicated in various diseases such as cancer, Alzheimer's disease, and diabetes. N-(3,5-difluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to effectively inhibit STK16 activity in vitro and in vivo, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
N-(3,5-difluorophenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4S/c17-12-9-13(18)11-14(10-12)20-16(23)22-7-5-21(6-8-22)15-3-1-2-4-19-15/h1-4,9-11H,5-8H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZIXTICHOLUBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=S)NC3=CC(=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




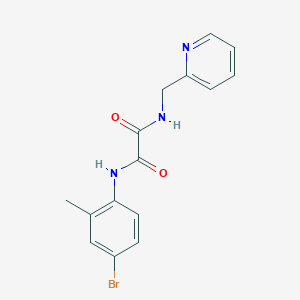
![2,2,2-trichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4391183.png)
![2-[(4-methylphenyl)thio]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4391200.png)
![2-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4391206.png)
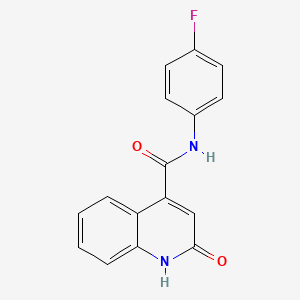
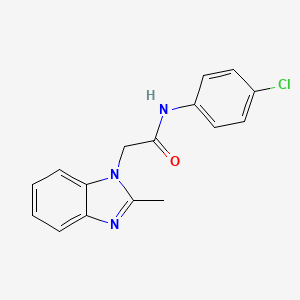

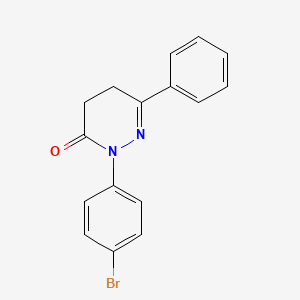
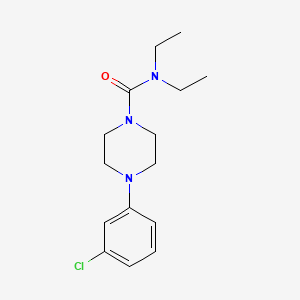
![8-[(2-ethyl-1-piperidinyl)methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4391226.png)
![4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4391239.png)
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide](/img/structure/B4391245.png)
![2,4-dichloro-6-{[3-(trifluoromethyl)-1-piperidinyl]sulfonyl}phenol](/img/structure/B4391258.png)